3-methoxy-4-[3-(3-methoxyphenoxy)propoxy]benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methoxy-4-[3-(3-methoxyphenoxy)propoxy]benzaldehyde is an organic compound with the molecular formula C17H20O5. It is a derivative of benzaldehyde, characterized by the presence of methoxy and phenoxy groups attached to a propoxy chain. This compound is used in various chemical syntheses and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-4-[3-(3-methoxyphenoxy)propoxy]benzaldehyde typically involves the reaction of 3-methoxyphenol with 3-bromopropyl methoxybenzene under basic conditions to form the intermediate 3-(3-methoxyphenoxy)propyl methoxybenzene. This intermediate is then subjected to formylation using a Vilsmeier-Haack reaction, which involves the use of DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) to introduce the aldehyde group .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-methoxy-4-[3-(3-methoxyphenoxy)propoxy]benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxy and phenoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: 3-methoxy-4-[3-(3-methoxyphenoxy)propoxy]benzoic acid.
Reduction: 3-methoxy-4-[3-(3-methoxyphenoxy)propoxy]benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-methoxy-4-[3-(3-methoxyphenoxy)propoxy]benzaldehyde is used in scientific research for various purposes:
Mechanism of Action
The mechanism of action of 3-methoxy-4-[3-(3-methoxyphenoxy)propoxy]benzaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The methoxy and phenoxy groups can influence the compound’s binding affinity and specificity for its molecular targets. Detailed studies on its mechanism of action are limited, and further research is needed to elucidate its pathways and targets .
Comparison with Similar Compounds
Similar Compounds
3-(4-Methoxyphenoxy)benzaldehyde: Similar structure but lacks the propoxy chain.
4-Methoxy-3-[3-(3-methoxyphenoxy)propoxy]benzaldehyde: Similar structure with slight variations in the position of methoxy and phenoxy groups.
3-Methoxy-4-propoxybenzaldehyde: Similar structure but lacks the phenoxy group.
Uniqueness
3-methoxy-4-[3-(3-methoxyphenoxy)propoxy]benzaldehyde is unique due to the presence of both methoxy and phenoxy groups attached to a propoxy chain, which can influence its reactivity and applications in synthesis and research. Its specific structure allows for unique interactions in chemical and biological systems, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-methoxy-4-[3-(3-methoxyphenoxy)propoxy]benzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O5/c1-20-15-5-3-6-16(12-15)22-9-4-10-23-17-8-7-14(13-19)11-18(17)21-2/h3,5-8,11-13H,4,9-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXZJWJDLWVYVPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCCCOC2=C(C=C(C=C2)C=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.